7-(Bromomethyl)-N,N-dibutylchrysen-2-amine
Description
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine is a polycyclic aromatic compound featuring a chrysene core substituted with a bromomethyl group at position 7 and a dibutylamine group at position 2. The N,N-dibutylamine moiety enhances lipophilicity and may influence binding to biological targets.
Properties
CAS No. |
591253-55-3 |
|---|---|
Molecular Formula |
C27H30BrN |
Molecular Weight |
448.4 g/mol |
IUPAC Name |
7-(bromomethyl)-N,N-dibutylchrysen-2-amine |
InChI |
InChI=1S/C27H30BrN/c1-3-5-16-29(17-6-4-2)22-11-13-23-20(18-22)10-12-27-25-9-7-8-21(19-28)24(25)14-15-26(23)27/h7-15,18H,3-6,16-17,19H2,1-2H3 |
InChI Key |
YGLHLMADHRWVPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC2=C(C=C1)C3=C(C=C2)C4=CC=CC(=C4C=C3)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine typically involves the bromomethylation of a precursor chrysene derivative followed by the introduction of N,N-dibutylamine. One common synthetic route is as follows:
Bromomethylation: The precursor chrysene is reacted with bromine in the presence of a suitable catalyst, such as iron or aluminum bromide, to introduce the bromomethyl group at the 7th position. The reaction is typically carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity of the bromination.
Amination: The bromomethylated chrysene is then treated with N,N-dibutylamine in the presence of a base, such as potassium carbonate, to form the desired 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, may be employed to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles, such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups at specific positions on the chrysene ring.
Reduction Reactions: Reduction of the compound can lead to the formation of hydrogenated derivatives with altered electronic and structural properties.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or alkoxide in polar aprotic solvents like DMF or DMSO.
Oxidation: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of hydroxylated or carbonylated chrysenes.
Reduction: Formation of partially or fully hydrogenated chrysenes.
Scientific Research Applications
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine has several scientific research applications:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to intercalate with DNA and induce DNA damage.
Materials Science: Utilized in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine involves its ability to intercalate with DNA, leading to the disruption of DNA replication and transcription processes. The bromomethyl group can form covalent bonds with nucleophilic sites on the DNA, resulting in DNA crosslinking and strand breaks. This DNA damage can trigger cell cycle arrest and apoptosis in cancer cells, making the compound a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Comparison Based on Aromatic Core and Halogen Substitution
| Compound Name | Aromatic Core | Substituents | Key Properties |
|---|---|---|---|
| 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine | Chrysene (4 rings) | Bromomethyl (C7), N,N-dibutyl (C2) | High lipophilicity; potential for intercalation; bromomethyl enables alkylation |
| 7-Bromo-N,N-dimethylquinolin-2-amine | Quinoline (2 rings) | Bromine (C7), N,N-dimethyl (C2) | Moderate lipophilicity; steric hindrance from dimethyl groups; used in drug synthesis |
| 6-Bromo-N-(cyclobutylmethyl)naphthalen-2-amine | Naphthalene (2 rings) | Bromine (C6), cyclobutylmethyl (C2) | Enhanced rigidity; cyclobutylmethyl improves target interaction specificity |
| N-(2-Bromophenyl)-3-nitropyridin-2-amine | Pyridine + benzene | Bromine (C2-phenyl), nitro (C3-pyridine) | Nitro group enhances electrophilicity; bromine affects binding affinity |
Key Observations :
- Bromomethyl (CH2Br) offers greater reactivity than simple bromine (Br), enabling nucleophilic substitution reactions absent in compounds like 7-bromo-N,N-dimethylquinolin-2-amine .
Impact of Amine Substituents
| Compound Name | Amine Group | Effect on Properties |
|---|---|---|
| 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine | N,N-dibutyl | High lipophilicity; improved membrane permeability; potential for prolonged half-life |
| 7-Bromo-N-methylquinolin-2-amine | N-methyl | Reduced steric hindrance compared to dimethyl analogs; simpler metabolic pathways |
| N-(6-Bromonaphthalen-2-yl)-9,9-dimethyl-9H-fluoren-2-amine | N-dimethylfluorene | Enhanced stability due to rigid fluorene; reduced solubility in polar solvents |
Key Observations :
- Bulkier alkyl chains (e.g., dibutyl vs. dimethyl) may reduce metabolic degradation but could limit solubility in aqueous systems .
Halogen and Functional Group Variations
| Compound Name | Halogen/Functional Group | Reactivity and Applications |
|---|---|---|
| 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine | Bromomethyl (CH2Br) | Electrophilic site for cross-coupling or alkylation; potential for prodrug strategies |
| N-(2-Bromophenyl)-3-nitropyridin-2-amine | Bromine (Br) + nitro (NO2) | Nitro group increases oxidative stress in biological systems; bromine aids in halogen bonding |
| (E)-2-(5-Bromo-3-nitropyridin-2-yl)-N,N-dimethylethen-1-amine | Bromine + nitro + dimethylamino | Synergistic effects enhance bioactivity; dimethylamino improves solubility |
Key Observations :
- Bromomethyl groups are more versatile in synthetic chemistry than bromine alone, enabling diverse derivatization pathways .
- Combining bromine with electron-withdrawing groups (e.g., nitro) can amplify electrophilic character, as seen in pyridine-based analogs .
Biological Activity
7-(Bromomethyl)-N,N-dibutylchrysen-2-amine, with the CAS number 591253-55-3, is a synthetic compound that has garnered interest in biological research due to its potential applications in medicinal chemistry and pharmacology. This compound belongs to the class of chrysenes, which are polycyclic aromatic hydrocarbons (PAHs) known for their diverse biological activities. The presence of the bromomethyl and dibutylamine functional groups enhances its reactivity and biological interaction potential.
Molecular Structure
| Property | Value |
|---|---|
| Molecular Formula | C21H27BrN |
| Molecular Weight | 372.35 g/mol |
| IUPAC Name | 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine |
The biological activity of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine is primarily attributed to its ability to interact with various molecular targets within biological systems. The bromomethyl group can participate in nucleophilic substitution reactions, while the dibutylamine moiety may influence receptor binding and enzyme inhibition.
Anticancer Potential
Recent studies have explored the anticancer properties of compounds similar to 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine. For instance, chrysenes have been shown to exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression. In vitro assays have demonstrated that certain derivatives can inhibit tumor growth by targeting specific signaling pathways, such as those involving protein kinases and transcription factors.
Case Studies
- Study on Chrysenes in Cancer Therapy :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine can be influenced by modifications to its structure. Key findings include:
- Bromomethyl Group : Enhances reactivity and potential for covalent modification of target proteins.
- Dibutylamine Moiety : Influences lipophilicity and receptor affinity, improving bioavailability.
Toxicity Profile
While exploring its biological activity, it is crucial to assess the toxicity associated with 7-(Bromomethyl)-N,N-dibutylchrysen-2-amine. Preliminary studies indicate that compounds in this class may exhibit cytotoxicity at high concentrations, necessitating careful evaluation in therapeutic contexts.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
